Dimethyl perfluoroazelate
Description
Dimethyl perfluoroazelate (CAS 22116-90-1) is a fully fluorinated dicarboxylic acid ester with the chemical formula C${11}$H$6$F${14}$O$4$ and a molecular weight of 468.14 g/mol . Structurally, it consists of a perfluorinated azelaic acid backbone (nine carbon atoms, with all hydrogen replaced by fluorine) esterified with methyl groups at both termini: CH$3$OOC-(CF$2$)$7$-COOCH$3$ . This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical inertness, thermal stability, and hydrophobic properties.
Properties
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F14O4/c1-28-3(26)5(12,13)7(16,17)9(20,21)11(24,25)10(22,23)8(18,19)6(14,15)4(27)29-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVOOGDJCOYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338210 | |
| Record name | Dimethyl perfluorononanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22116-90-1 | |
| Record name | Dimethyl perfluorononanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22116-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl perfluoroazelate can be synthesized through the esterification of perfluoroazelaic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Dimethyl perfluoroazelate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield perfluoroazelaic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Hydrolysis: Perfluoroazelaic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl perfluoroazelate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism by which dimethyl perfluoroazelate exerts its effects is primarily through its interaction with biological membranes and proteins. The high fluorine content allows it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound proteins and signaling pathways . Additionally, its stability and resistance to degradation make it a suitable candidate for long-term applications in various fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Dimethyl perfluoroazelate is part of a homologous series of perfluorinated dicarboxylate esters. Key structural distinctions lie in chain length, fluorine content, and molecular weight, which influence physical and chemical behaviors. Below is a comparative analysis based on data from and :
| Compound Name | Formula | Molecular Weight (g/mol) | CAS Number | Purity | Chain Length (Carbons)* | Fluorine Atoms |
|---|---|---|---|---|---|---|
| Dimethyl octafluoroadipate | C$8$H$6$F$8$O$4$ | 318.12 | 3107-98-0 | 95% | 6 (4 CF$_2$ groups) | 8 |
| This compound | C${11}$H$6$F${14}$O$4$ | 468.14 | 22116-90-1 | 90% | 9 (7 CF$_2$ groups) | 14 |
| Dimethyl perfluorodecane-1,10-dicarboxylate | C${14}$H$6$F${20}$O$4$ | 618.16 | 84750-88-9 | 96% | 10 (8 CF$_2$ groups) | 20 |
| Dimethyl perfluorosuberate | C${10}$H$6$F${12}$O$4$ | 418.13 | 2062-20-6 | 96% | 8 (6 CF$_2$ groups) | 12 |
*Chain length refers to the total carbons in the parent dicarboxylic acid (e.g., azelaic acid = 9 carbons).
- Volatility and Solubility: Shorter-chain esters like dimethyl octafluoroadipate (318.12 g/mol) are likely more volatile and less thermally stable than longer-chain analogs.
Environmental and Health Considerations
- Persistence : All perfluorinated esters are expected to resist degradation, aligning with PFAS’s reputation for environmental persistence . Hydrolysis of esters like this compound could yield perfluoroazelaic acid, a persistent pollutant.
- Toxicity : Shorter-chain PFAS are generally less bioaccumulative but may still pose risks due to their mobility in aquatic systems .
Biological Activity
Dimethyl perfluoroazelate (DFPA) is a perfluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFPA, examining its effects on cellular systems, potential therapeutic applications, and implications for environmental health.
This compound is characterized by its perfluorinated alkyl chain, which contributes to its hydrophobicity and stability in various environments. The molecular formula for DFPA is , indicating a complex structure that influences its interaction with biological systems.
Biological Activity Overview
The biological activity of DFPA can be categorized into several key areas:
- Cellular Toxicity : Research indicates that DFPA exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have shown that high concentrations can lead to cell death in certain cell lines, suggesting a need for careful evaluation in therapeutic contexts.
- Antioxidant Properties : Preliminary findings suggest that DFPA may exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
- Modulation of Cellular Pathways : DFPA has been observed to influence several signaling pathways involved in cell proliferation and apoptosis. This modulation may provide insights into its potential use as a therapeutic agent.
Case Study 1: Cytotoxicity Assessment
A study conducted on human liver carcinoma cells (HepG2) evaluated the cytotoxic effects of DFPA. The results indicated that exposure to DFPA at concentrations above 50 µM significantly reduced cell viability after 24 hours. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.
| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Units) |
|---|---|---|
| 0 | 100 | 10 |
| 25 | 85 | 15 |
| 50 | 60 | 30 |
| 100 | 35 | 50 |
Case Study 2: Antioxidant Activity
In a separate investigation focusing on oxidative stress, DFPA was tested for its ability to scavenge reactive oxygen species (ROS) in a cellular model exposed to hydrogen peroxide. The results showed that DFPA significantly reduced ROS levels compared to control groups.
| Treatment | ROS Levels (µM) |
|---|---|
| Control | 150 |
| Hydrogen Peroxide | 300 |
| DFPA + H2O2 | 100 |
The proposed mechanism by which DFPA exerts its biological effects involves interaction with cellular membranes and modulation of lipid peroxidation processes. Its perfluorinated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins.
Environmental Implications
Given the persistence of perfluorinated compounds in the environment, understanding the biological activity of DFPA is crucial for assessing its ecological impact. Studies have indicated that such compounds can bioaccumulate, leading to potential toxicity in wildlife and humans through food chains.
Q & A
Q. How can conflicting data on DPA’s bioaccumulation factors (BAFs) be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
